

"handling and storage of air-sensitive Tetrakis(dimethylamino)diboron"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrakis(dimethylamino)diboron**

Cat. No.: **B157049**

[Get Quote](#)

Technical Support Center: Tetrakis(dimethylamino)diboron

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of the air-sensitive reagent, **Tetrakis(dimethylamino)diboron**.

Frequently Asked Questions (FAQs)

Q1: What is **Tetrakis(dimethylamino)diboron** and why is it considered air-sensitive?

A1: **Tetrakis(dimethylamino)diboron**, with the chemical formula $B_2(N(CH_3)_2)_4$, is an organoboron compound. Like many organoboron compounds, it is susceptible to reaction with components of the atmosphere, particularly moisture and oxygen. This reactivity can lead to the degradation of the compound, affecting its purity and performance in subsequent applications.

Q2: What are the primary hazards associated with **Tetrakis(dimethylamino)diboron**?

A2: **Tetrakis(dimethylamino)diboron** is a highly flammable liquid and vapor.^[1] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.^[1] Due to its air-sensitive nature, improper handling can lead to degradation of the product and potentially hazardous reactions.

Q3: How should I store **Tetrakis(dimethylamino)diboron** to ensure its stability?

A3: To prevent degradation, **Tetrakis(dimethylamino)diboron** should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[\[1\]](#)[\[2\]](#) The storage area should be cool, dry, and well-ventilated.[\[1\]](#)[\[3\]](#) It is crucial to store it away from incompatible materials, including water, acids, and oxidizing agents. For long-term storage, a glove box or a desiccator with an inert atmosphere is recommended.[\[2\]](#)

Q4: What personal protective equipment (PPE) is required when handling **Tetrakis(dimethylamino)diboron**?

A4: When handling **Tetrakis(dimethylamino)diboron**, appropriate PPE is essential. This includes:

- Flame-resistant lab coat.[\[1\]](#)
- Chemical-resistant gloves (e.g., nitrile).[\[1\]](#)
- Tightly fitting safety goggles or a face shield.[\[1\]](#) All handling of the compound should be performed within a chemical fume hood or a glove box.[\[2\]](#)

Q5: Can I handle **Tetrakis(dimethylamino)diboron** on an open lab bench?

A5: No. Due to its air-sensitive nature, **Tetrakis(dimethylamino)diboron** should not be handled on an open lab bench where it can be exposed to atmospheric moisture and oxygen.[\[4\]](#) All manipulations should be carried out under an inert atmosphere using techniques such as a glove box or a Schlenk line.[\[2\]](#)[\[5\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound appears cloudy or has solidified.	Exposure to air and moisture, leading to hydrolysis or oxidation.	Discard the reagent as it is likely degraded. Ensure future handling is performed under strictly anhydrous and anaerobic conditions.
Inconsistent reaction results.	The reagent may have partially degraded due to improper storage or handling.	Use a fresh vial of the reagent. Before use, ensure all glassware is oven-dried and cooled under an inert atmosphere. ^{[6][7]} Use dry solvents.
Difficulty in drawing the liquid with a syringe.	The septum of the storage bottle may have been punctured multiple times, compromising the seal.	Use a new, sealed bottle if available. When piercing a septum, use a fresh needle and pierce in a new location if possible. For frequent use, consider transferring the required amount to a separate Schlenk flask under an inert atmosphere.
Pressure buildup in the reaction flask.	The reaction may be generating gas, or there is a blockage in the gas outlet (bubbler).	Ensure the reaction is properly vented through a bubbler. ^{[5][7]} Do not heat a closed system. If the reaction is known to produce gas, ensure the setup can safely handle the pressure release.

Quantitative Data Summary

Property	Value	Source
Melting Point	-33°C	[1] [8] [9]
Boiling Point	87°C	[1] [9]
Purity	>95.0% (N)	[3] [9]
Relative Density	0.86	[9]

Experimental Protocols

Protocol 1: Transfer of Tetrakis(dimethylamino)diboron using a Syringe

Objective: To safely transfer a specific volume of **Tetrakis(dimethylamino)diboron** from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Materials:

- Sure/Seal™ bottle of **Tetrakis(dimethylamino)diboron**
- Dry, nitrogen-flushed reaction flask with a rubber septum
- Dry, nitrogen-flushed syringe and long needle
- Schlenk line with a supply of dry nitrogen or argon
- Bubbler

Methodology:

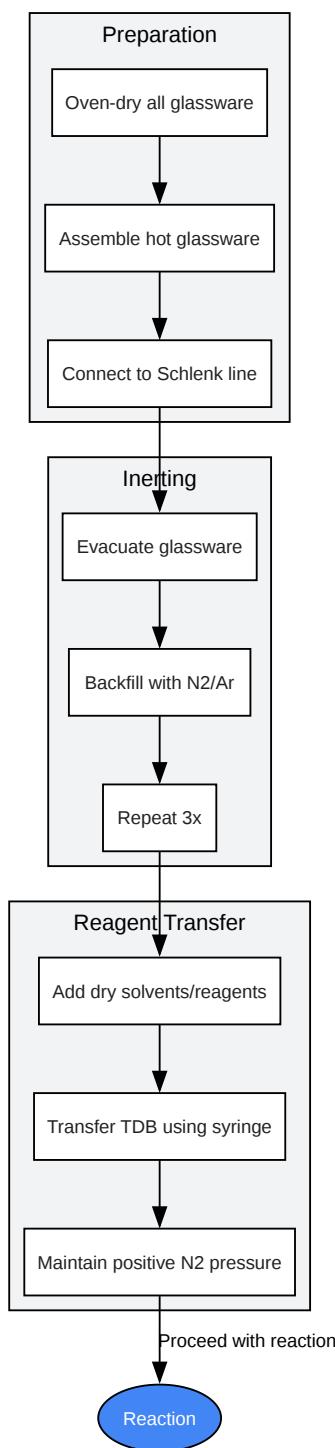
- Ensure the reaction flask is oven-dried and cooled under a stream of inert gas.
- Connect the reaction flask to the Schlenk line via a needle adapter through the septum, maintaining a slight positive pressure of inert gas (indicated by bubbling in the bubbler).
- Remove the plastic cap from the Sure/Seal™ bottle to expose the metal crown cap with the septum.

- Carefully insert a needle connected to the inert gas supply through the septum of the Sure/Seal™ bottle to equalize the pressure.
- With a dry, nitrogen-flushed syringe and a long needle, pierce the septum of the Sure/Seal™ bottle.
- Slowly draw the desired volume of **Tetrakis(dimethylamino)diboron** into the syringe.
- Withdraw the syringe from the Sure/Seal™ bottle and quickly insert the needle through the septum of the reaction flask.
- Slowly dispense the liquid into the reaction flask.
- Remove the syringe and needle.
- Replace the plastic cap on the Sure/Seal™ bottle.[\[6\]](#)[\[7\]](#)

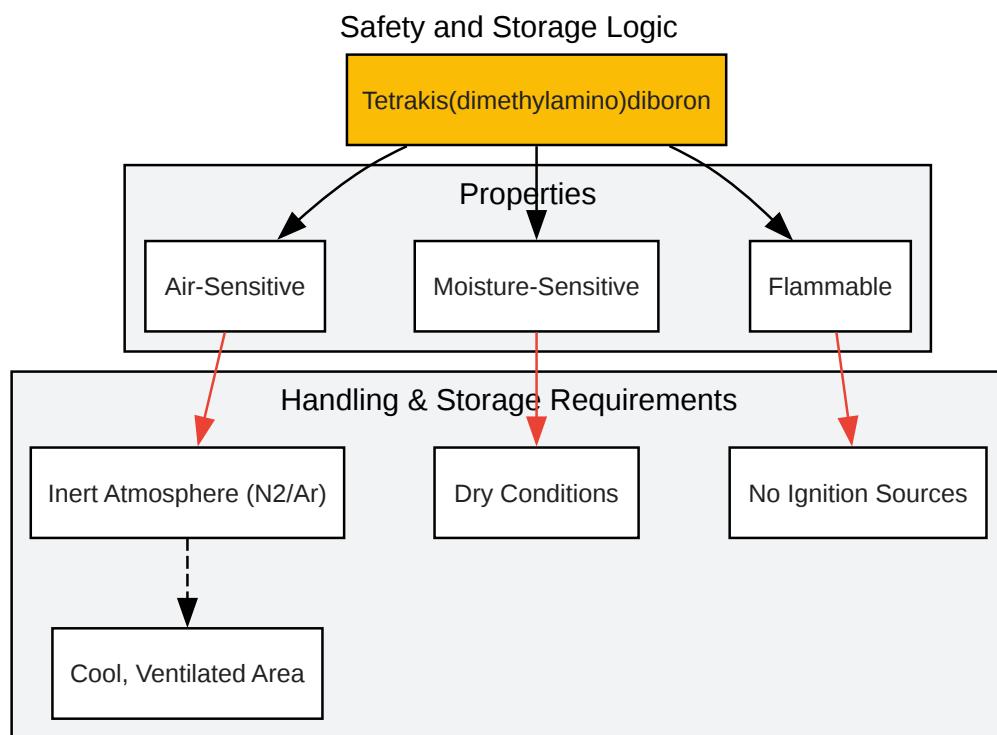
Protocol 2: Setting up a Reaction with **Tetrakis(dimethylamino)diboron**

Objective: To set up a reaction vessel for a synthesis involving **Tetrakis(dimethylamino)diboron** under inert conditions.

Materials:


- Oven-dried round-bottom flask with a sidearm (Schlenk flask)
- Oven-dried condenser and other necessary glassware
- Rubber septa
- Schlenk line with dry nitrogen or argon
- Bubbler
- Magnetic stir bar

Methodology:


- Assemble the oven-dried glassware (e.g., Schlenk flask with condenser) while still hot and immediately place it under a vacuum on the Schlenk line.
- Alternate between vacuum and backfilling with inert gas at least three times to ensure a completely inert atmosphere.
- Allow the glassware to cool to room temperature under a positive pressure of inert gas, monitored by a bubbler.
- Add any solid reagents to the flask under a positive flow of inert gas.
- Add dry solvents via a cannula or a dry, nitrogen-flushed syringe.
- Introduce **Tetrakis(dimethylamino)diboron** to the reaction flask following the procedure outlined in Protocol 1.
- Maintain a slight positive pressure of inert gas throughout the reaction, ensuring the bubbler is functioning correctly.[\[5\]](#)

Visualizations

Experimental Workflow: Handling Tetrakis(dimethylamino)diboron

[Click to download full resolution via product page](#)

Caption: Workflow for handling and setting up a reaction with **Tetrakis(dimethylamino)diboron**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between properties and handling requirements for **Tetrakis(dimethylamino)diboron**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. Tetrakis(dimethylamino)diboron | 1630-79-1 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. tetrakis(dimethylamino)diboron | CAS#:1630-79-1 | Chemsric [chemsrc.com]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. ["handling and storage of air-sensitive Tetrakis(dimethylamino)diboron"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157049#handling-and-storage-of-air-sensitive-tetrakis-dimethylamino-diboron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

